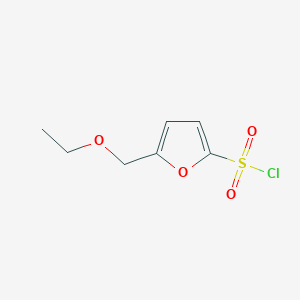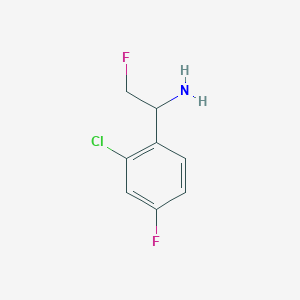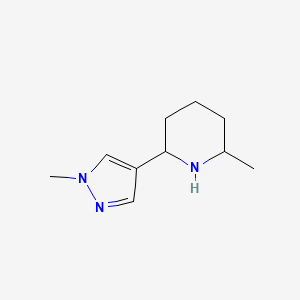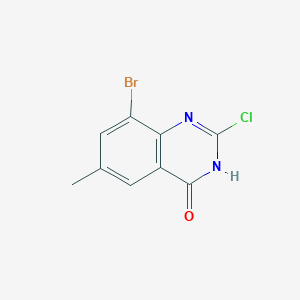
8-Bromo-2-chloro-6-methylquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-6-methylquinazolin-4-ol is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 8-Bromo-2-chloro-6-methylquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 6-methylquinazolin-4-ol. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial use.
Chemical Reactions Analysis
8-Bromo-2-chloro-6-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-2-chloro-6-methylquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
8-Bromo-2-chloro-6-methylquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
2-Chloro-6-methylquinazolin-4-ol: Lacks the bromine atom, which may result in different chemical and biological properties.
8-Bromo-6-methylquinazolin-4-ol: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Methylquinazolin-4-ol: Lacks both bromine and chlorine atoms, serving as a simpler precursor in synthetic reactions.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c1-4-2-5-7(6(10)3-4)12-9(11)13-8(5)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
PRQBGQDRYCMEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13213412.png)
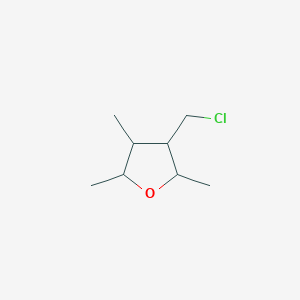
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13213422.png)
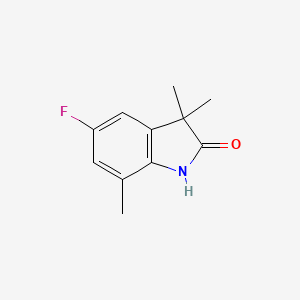
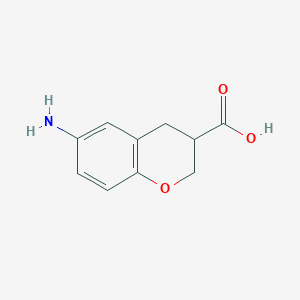
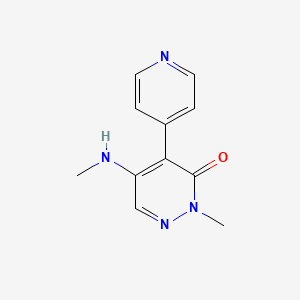
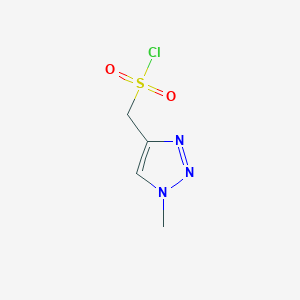

![6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213459.png)
![Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13213465.png)

